

Isoxazole-4-carboxylic acid chemical structure and IUPAC name

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Compound of Interest

Compound Name: *Isoxazole-4-carboxylic acid*

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An In-Depth Technical Guide to **Isoxazole-4-carboxylic Acid**: Structure, Synthesis, and Applications

Abstract

Isoxazole-4-carboxylic acid (CAS No. 6436-62-0) is a pivotal heterocyclic compound featuring a five-membered isoxazole ring with a carboxylic acid functional group at the C4 position.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and its significant role as a versatile building block in medicinal chemistry and drug discovery. We will explore the causality behind synthetic strategies and highlight its application in the development of therapeutic agents, grounded in authoritative scientific literature.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in medicinal chemistry.[2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous clinically approved drugs.[3] Compounds containing the isoxazole moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and anti-HIV effects.[2][3][4] **Isoxazole-4-carboxylic acid**, in particular, serves as a crucial and highly versatile intermediate for the

synthesis of more complex, biologically active molecules, making a thorough understanding of its properties and synthesis essential for researchers in drug development.[1]

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and physical characteristics is foundational to its application in synthetic and medicinal chemistry.

Chemical Structure and IUPAC Nomenclature

Isoxazole-4-carboxylic acid possesses the molecular formula $C_4H_3NO_3$ and a molecular weight of 113.07 g/mol .[1][5] The core of the molecule is the 1,2-oxazole ring system, with the carboxylic acid group (-COOH) attached to the fourth carbon atom.[1]

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,2-oxazole-4-carboxylic acid.[1][6] It is also commonly referred to as 4-isoxazolecarboxylic acid.[1][6] Its unique identifier in the Chemical Abstracts Service is CAS Registry Number 6436-62-0.[1][5][7]

Caption: 2D Chemical Structure of 1,2-oxazole-4-carboxylic acid.

Physicochemical Characteristics

The physical and chemical properties of **isoxazole-4-carboxylic acid** dictate its handling, reactivity, and formulation potential. It is a solid at room temperature with well-defined thermal properties.[1] A summary of its key properties is presented below.

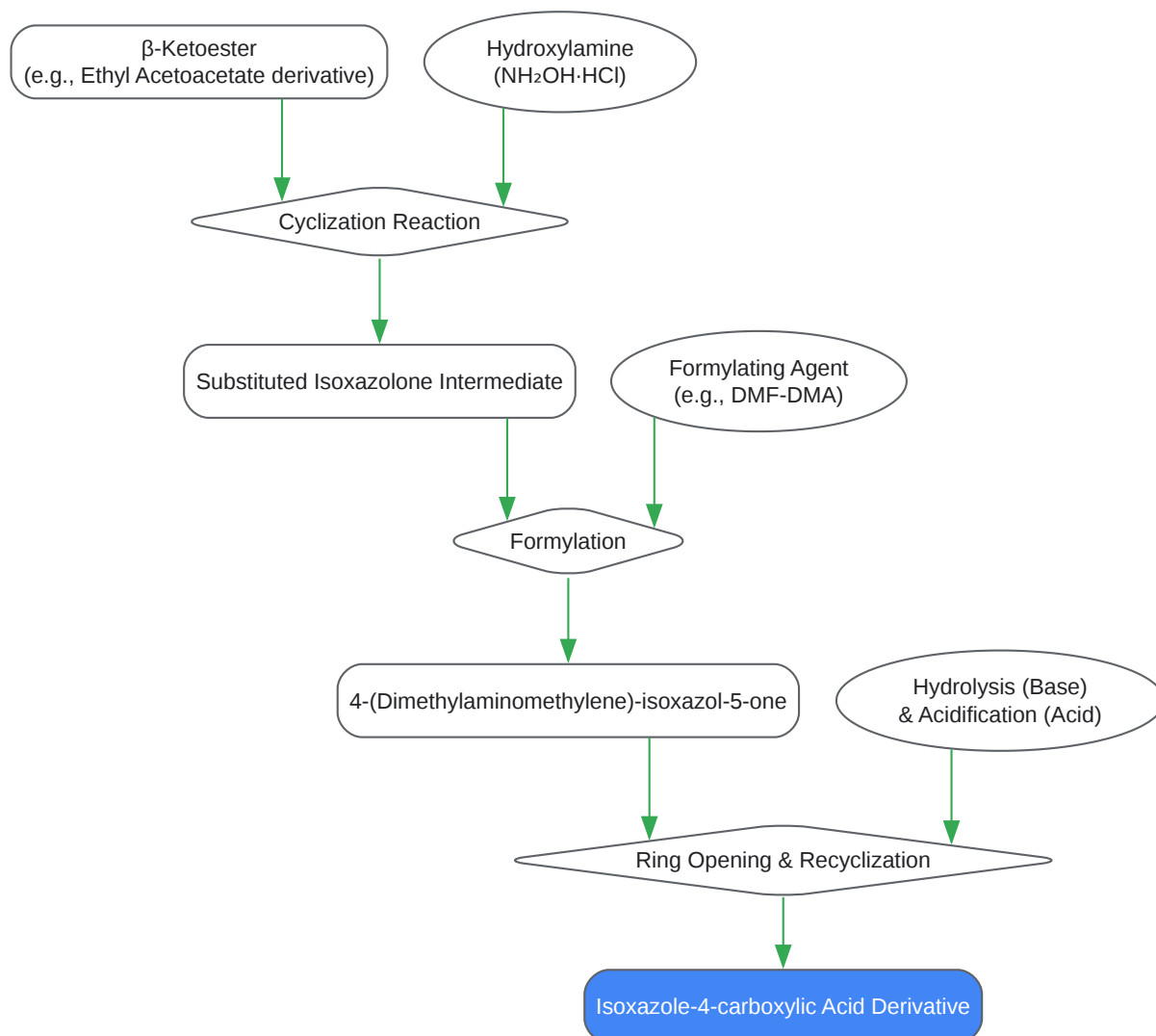
Property	Value	Source(s)
CAS Number	6436-62-0	[1] [5] [7]
Molecular Formula	C ₄ H ₃ NO ₃	[1] [5]
Molecular Weight	113.07 g/mol	[1] [5]
Appearance	Solid	[1] [5]
Melting Point	123-124 °C	[1]
Predicted Boiling Point	~321.2 ± 15.0 °C	[1]
Predicted pKa	3.22 ± 0.10	[1]
SMILES	<chem>C1=C(C=NO1)C(=O)O</chem>	[1]
InChI Key	LYPXTDXYEQEIIN- UHFFFAOYSA-N	[1] [5]

Synthesis and Mechanistic Insights

The synthesis of the **isoxazole-4-carboxylic acid** scaffold is a critical process for its subsequent use in drug discovery pipelines. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and avoidance of isomeric impurities.

Synthetic Strategy Overview

The construction of the isoxazole ring is typically achieved through two primary strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the condensation of hydroxylamine with a three-carbon component like a 1,3-dicarbonyl compound.[\[8\]](#) A common and effective laboratory-scale approach for substituted **isoxazole-4-carboxylic acids** involves the cyclization of a β -ketoester derivative with hydroxylamine, followed by functional group manipulations. A patent describes a high-regioselectivity method starting from a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride.[\[9\]](#) This approach is advantageous as it minimizes the formation of unwanted isomers, a common challenge in heterocyclic synthesis.[\[9\]](#)[\[10\]](#)



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Caption: Generalized workflow for the synthesis of **isoxazole-4-carboxylic acid** derivatives.

Experimental Protocol: Synthesis of a 3-Substituted Isoxazole-4-carboxylic Acid

This protocol is a generalized representation based on methodologies described in the literature for preparing substituted **isoxazole-4-carboxylic acids**.[\[9\]](#)[\[11\]](#)

Objective: To synthesize a 3-substituted-5-methyl**isoxazole-4-carboxylic acid**.

Materials:

- Appropriate aldehyde (1.0 eq)
- Hydroxylamine hydrochloride (4.0 eq)
- Sodium acetate (2.0 eq)
- Ethyl acetoacetate (2.0 eq)
- Anhydrous zinc chloride (catalytic amount)
- Ethanol
- Deionized water
- Sodium hydroxide solution (e.g., 2M)
- Hydrochloric acid (e.g., 6M)
- Ethyl acetate for extraction

Procedure:

- Oxime Formation: a. Dissolve the starting aldehyde (1.0 eq) in ethanol. b. In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (4.0 eq) and sodium acetate (2.0 eq). c. Add the ethanolic aldehyde solution to the aqueous hydroxylamine solution. d. Heat the mixture at 80-90 °C for 30 minutes.[\[11\]](#) e. Cool the reaction mixture in an ice bath. The corresponding oxime will precipitate. f. Collect the solid by vacuum filtration and recrystallize from ethanol to purify.
- Cyclization and Ester Formation: a. In a round-bottom flask, mix the purified oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and a catalytic amount of anhydrous zinc chloride. b. Heat the

mixture gradually without solvent for approximately 1 hour.^[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. After cooling, the crude product (ethyl 3,5-disubstituted-isoxazole-4-carboxylate) is obtained. Purify using column chromatography if necessary.

- Hydrolysis to Carboxylic Acid: a. Dissolve the crude ester from the previous step in a suitable solvent (e.g., ethanol). b. Add an aqueous solution of sodium hydroxide (excess) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting ester. c. Cool the reaction to room temperature and remove the organic solvent under reduced pressure. d. Acidify the remaining aqueous solution carefully with hydrochloric acid to a pH of 2-3. e. The desired **isoxazole-4-carboxylic acid** will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Chemical Biology

The **isoxazole-4-carboxylic acid** scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active agents. Its bifunctional nature—a reactive carboxylic acid handle and a stable heterocyclic ring—allows for its facile incorporation into larger, more complex molecular architectures.^{[3][4]}

Role as a Key Synthetic Intermediate

Isxazole-4-carboxylic acid and its derivatives are highly valued as intermediates.^[1] The carboxylic acid group provides a reactive site for amide bond formation, esterification, or reduction, enabling the extension of the molecular structure. This is exemplified in the synthesis of leflunomide, an immunosuppressive drug, which utilizes a 5-methyl**isoxazole-4-carboxylic acid** intermediate.^{[10][12]}

Furthermore, derivatives like 5-amino-3-methyl-**isoxazole-4-carboxylic acid** (AMIA) are being explored as unnatural β -amino acids for incorporation into peptides.^[3] This creates novel peptide hybrids (peptidomimetics) with potentially enhanced stability and unique biological activities, opening new avenues in drug design.^{[3][4]}

Bioactive Molecules and Therapeutic Areas

The isoxazole ring itself is associated with a broad range of biological targets.[3] Its presence in a molecule can confer potent and selective activity.

- Anti-inflammatory: Drugs like Parecoxib, a COX-2 inhibitor, feature the isoxazole core, highlighting its importance in developing anti-inflammatory agents.[3]
- Antibacterial: Sulfamethoxazole, a widely used sulfonamide antibiotic, contains an isoxazole ring, demonstrating its utility in combating bacterial infections.[11]
- Anticancer & Immunomodulatory: The isoxazole scaffold is integral to numerous compounds investigated for their anticancer and immunomodulatory properties.[2][3]

The ability to readily synthesize derivatives from **isoxazole-4-carboxylic acid** allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds during drug development.

Conclusion

Isoxazole-4-carboxylic acid is more than a simple heterocyclic compound; it is a fundamental building block that has enabled significant advances in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and the diverse biological activities associated with its derivatives underscore its continued importance. The synthetic methodologies, while established, continue to be refined to improve yield, regioselectivity, and environmental footprint. For researchers and drug development professionals, a deep understanding of the chemistry and potential of **isoxazole-4-carboxylic acid** is essential for designing the next generation of innovative therapeutic agents.

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